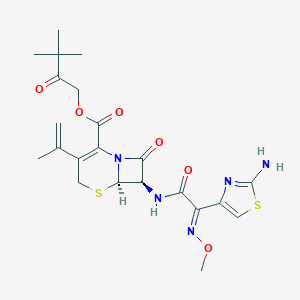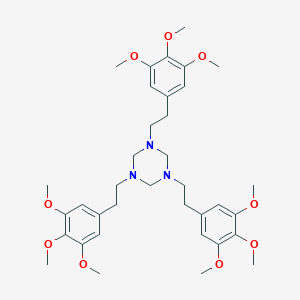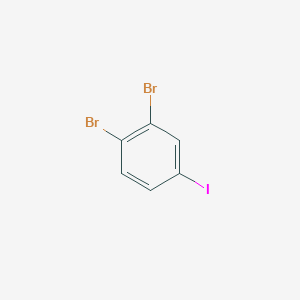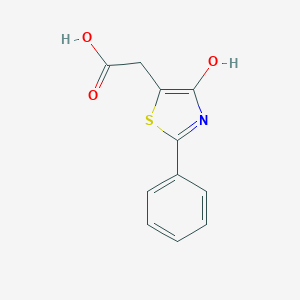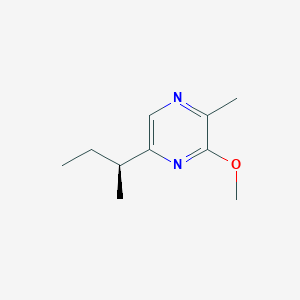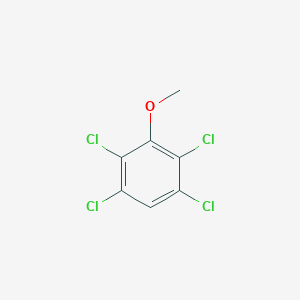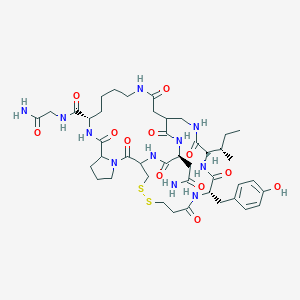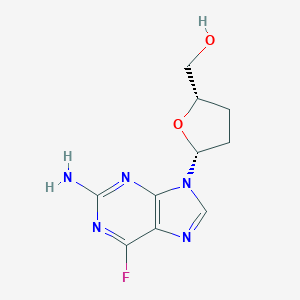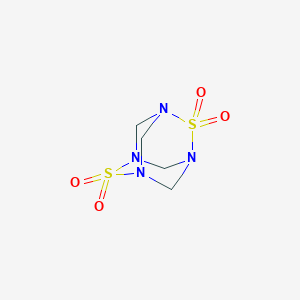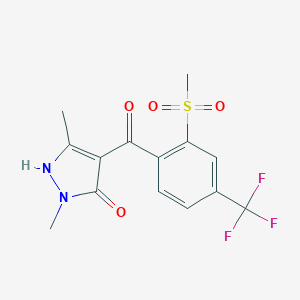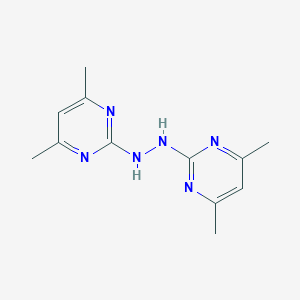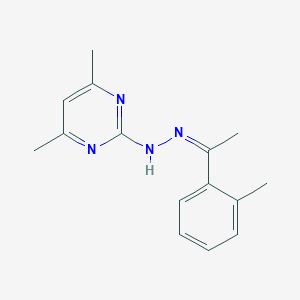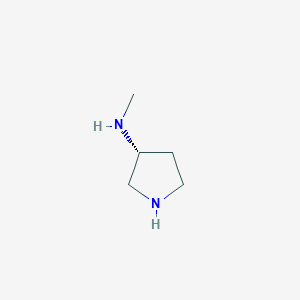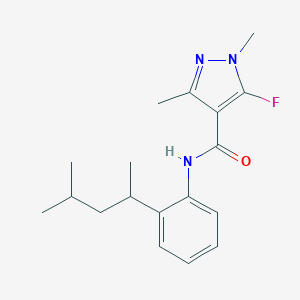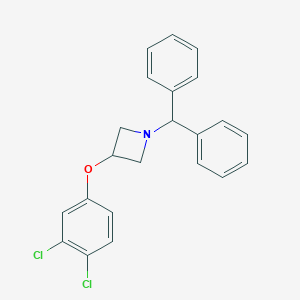
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine
概述
描述
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the azetidine family and is a white crystalline powder with a molecular weight of 416.3 g/mol.
作用机制
The mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression.
生化和生理效应
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have both biochemical and physiological effects. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine. In agriculture, further studies are needed to determine the efficacy and safety of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine as a herbicide. In medicine, more research is needed to fully understand the mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine and its potential use as an antitumor agent. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area is needed to explore the full potential of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine.
科学研究应用
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medicine, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been studied for its potential use as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
132924-44-8 |
|---|---|
产品名称 |
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine |
分子式 |
C22H19Cl2NO |
分子量 |
384.3 g/mol |
IUPAC 名称 |
1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C22H19Cl2NO/c23-20-12-11-18(13-21(20)24)26-19-14-25(15-19)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,22H,14-15H2 |
InChI 键 |
BIUASSFHSZWTPJ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
同义词 |
3-(3,4-DICHLOROPHENOXY)-1-(DIPHENYLMETHYL)AZETIDINE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

